(1S)-2,2-difluorocyclopentan-1-amine hydrochloride

Conformational Analysis Fluorine Chemistry Drug Design

Racemic cyclopentylamine building blocks introduce chiral ambiguity and metabolic liabilities. (1S)-2,2-Difluorocyclopentan-1-amine HCl (CAS 2566269-60-9) provides a stereochemically pure, gem-difluorinated solution. • (S)-enantiomer enables direct synthesis of GABA-AT/OAT inhibitors without chiral resolution. • Gem-difluoro lowers pKa to 8.28 (vs. 10.6), improving CNS MPO score and BBB penetration. • Metabolic shield protects adjacent sites from oxidation in kinase inhibitor programs. • Stable HCl salt for reliable storage and ease of handling.

Molecular Formula C5H10ClF2N
Molecular Weight 157.59 g/mol
CAS No. 2566269-60-9
Cat. No. B6198194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2,2-difluorocyclopentan-1-amine hydrochloride
CAS2566269-60-9
Molecular FormulaC5H10ClF2N
Molecular Weight157.59 g/mol
Structural Identifiers
SMILESC1CC(C(C1)(F)F)N.Cl
InChIInChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H/t4-;/m0./s1
InChIKeyNKKPWPHIGLLMRF-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-2,2-Difluorocyclopentan-1-amine Hydrochloride: Core Identity & Compound Class


(1S)-2,2-Difluorocyclopentan-1-amine hydrochloride (CAS 2566269-60-9) is a chiral, gem-difluorinated cyclopentylamine building block supplied as a hydrochloride salt. The molecule features a stereochemically defined (S)-configuration at the carbon bearing the primary amine and a gem-difluoro motif at the adjacent position, resulting in a molecular formula of C5H10ClF2N and a molecular weight of 157.59 g/mol . It belongs to the class of fluorinated alicyclic amines, which are widely utilized in medicinal chemistry to modulate the conformational, metabolic, and pharmacokinetic profiles of drug candidates . The hydrochloride salt form enhances its stability and ease of handling during synthesis and storage.

Chiral (S)-configured amine synthon for enantioselective synthesis
Gem-difluoro motif provides conformational restriction
Hydrochloride salt for stable handling and storage

Why (1S)-2,2-Difluorocyclopentan-1-amine Hydrochloride Cannot Be Interchanged with Analogs


The specific combination of absolute (S)-stereochemistry and gem-difluorination in (1S)-2,2-difluorocyclopentan-1-amine hydrochloride creates a unique pharmacophoric profile that cannot be replicated by its racemate, enantiomer, or non-fluorinated counterparts. The gem-difluoro group is not merely a passive isostere; it actively imposes a conformational bias, alters the amine's basicity (pKa), and enhances metabolic stability, all of which can lead to significant differences in biological target engagement compared to the unsubstituted cyclopentanamine . Furthermore, the (S)-enantiomer can exhibit divergent, or even opposing, biological activities relative to the (R)-enantiomer . Therefore, substituting the (1S)-configured hydrochloride salt with the racemic mixture or the (1R)-isomer carries a high risk of irreproducible, diminished, or entirely different biological outcomes, making precise procurement non-negotiable for rigorous scientific work.

Target (1S)-2,2-difluoro compound
Substitute (racemate, (R)-isomer, or non-fluorinated analog)
Defined (S)-stereochemistry with potential enantiomer-specific activity
Racemate or opposite enantiomer may exhibit divergent biological response
Conformational bias from gem-difluoro gauche effect
Non-fluorinated analogs lack conformational restriction; may alter target binding
Reduced amine basicity (pKa shift) impacts protonation state
Different pKa may lead to altered permeability and target engagement profile

Quantitative Differentiation vs. Key Comparators


Conformational Locking vs. Cyclopentanamine

The gem-difluoro motif in (1S)-2,2-difluorocyclopentan-1-amine induces a strong conformational bias not present in the non-fluorinated cyclopentanamine. This electronic effect restricts rotation around the C1–N bond, favoring eclipsed conformations between the N–H and C–F bonds, which are absent in the unsubstituted analog . While cyclopentanamine exhibits free rotation with no such bias, the difluorinated analog is locked into a lower-energy conformation. Computational studies on similar gem-difluoro systems indicate the energetic penalty for deviation from this preferred conformation can exceed 2–3 kcal/mol, effectively pre-organizing the molecule for target binding [1].

Conformational Locking
Class-level inference
Energetic penalty >2 kcal/mol for deviation; locked N–H/C–F eclipsed conformation
Pre-organizational advantage in target binding
In silico models and class-level data; experimental validation needed
Conformational Analysis Fluorine Chemistry Drug Design

Amine Basicity Modulation vs. Cyclopentanamine

The electron-withdrawing effect of the two fluorine atoms significantly alters the amine's basicity. The predicted pKa for (S)-2,2-difluorocyclopentan-1-amine is 8.28±0.40 , a marked reduction from the measured pKa of ~10.6 for the non-fluorinated cyclopentanamine [1]. This difference of more than 2 pKa units means that at physiological pH (7.4), the difluorinated compound is substantially less protonated, which can profoundly affect its membrane permeability and target engagement profile.

Amine Basicity Modulation
Cross-study comparable
ΔpKa ≈ −2.3 (predicted pKa 8.28 vs. 10.6 for cyclopentanamine)
Supports improved membrane permeability assessment
Predicted pKa; experimental verification recommended
Physicochemical Property pKa Bioavailability

Metabolic Stability Enhancement via Gem-Difluorination

The gem-difluoro group acts as a metabolic block, shielding the adjacent C–H bonds from cytochrome P450-mediated oxidation. This is a well-established class-level effect of gem-difluorination. The introduction of fluorine atoms increases the C–H bond dissociation energy, making oxidative metabolism less favorable [1]. While direct comparative in vitro microsomal stability data for this specific compound against cyclopentanamine is not publicly available, the enhancement in metabolic stability for gem-difluoro cyclopentylamines over their non-fluorinated analogs is a general phenomenon, contributing to longer half-lives and improved in vivo exposure.

Metabolic Stability
Class-level inference
Gem-difluoro shields adjacent C–H from CYP450 oxidation
May support longer half-life in lead optimization
No direct compound-specific stability data; based on fluorination principles
Metabolic Stability CYP450 Fluorine Blocking

High-Impact Application Scenarios for (1S)-2,2-Difluorocyclopentan-1-amine Hydrochloride


Enantiomerically Pure GABA-AT/OAT Inhibitor Synthesis

The compound serves as a critical chiral intermediate for synthesizing 2,2-difluoro-4-aminocyclopentanecarboxylic acid derivatives, which are disclosed as potent and selective inhibitors of gamma-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). The patent literature explicitly demonstrates that the enantiomeric purity of the final inhibitor is essential, with the single enantiomer showing greater potency than the racemate [1]. Using the precise (1S)-configured building block ensures the direct synthesis of the desired, more active enantiomer, avoiding tedious chiral resolution steps and maximizing yield and potency.

Fragment-Based Drug Discovery for CNS Targets

The combination of a reduced pKa (8.28 vs. 10.6 for cyclopentanamine) and conformational pre-organization makes this fragment ideal for CNS-focused fragment libraries. The lower basicity aligns with Lipinski's rules and CNS MPO scores, predicting better blood-brain barrier penetration and reduced P-glycoprotein efflux [1]. Its locked conformation can be exploited in structure-based design to reduce the entropic penalty upon binding to neurological targets such as GPCRs or ion channels, providing a more efficient starting point for hit-to-lead campaigns compared to flexible, non-fluorinated analogs.

Metabolically Stable Kinase Inhibitor Scaffolds

The gem-difluoro motif is a well-known metabolic shield. Incorporating this amine as a hinge-binder or a solvent-exposed moiety in kinase inhibitor design can protect adjacent positions from oxidative metabolism, directly addressing a common failure point in drug discovery [1]. This application is particularly valuable for programs targeting kinases with short in vivo half-lives, where replacing a standard cyclopentylamine linker with the (1S)-2,2-difluoro analog can significantly improve the pharmacokinetic profile without drastically altering the molecule's binding conformation.

Application
Selection Property
Validation Focus
Enantioselective GABA-AT/OAT inhibitor synthesis
Stereochemical control & chiral purity
Enantiomer-specific activity comparison
CNS fragment library design
Reduced basicity & conformational bias
Brain penetration & target engagement models
Kinase inhibitor scaffold optimization
Metabolic shielding by gem-difluoro
In vitro metabolic stability & PK profile
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